2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a fluorobenzamide moiety, and a cyclohexyl-tetrazole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The cyclohexyl group is introduced to the tetrazole ring through a cyclization reaction involving hydrazoic acid and a suitable nitrile precursor.
Introduction of the Fluorobenzamide Moiety: The fluorobenzamide group is synthesized separately and then coupled with the tetrazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide
- 2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide
- 2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-fluorobenzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide is unique due to the specific position of the fluorine atom on the benzamide ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2-chloro-N-[(1-cyclohexyltetrazol-5-yl)methyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN5O/c16-11-7-4-8-12(17)14(11)15(23)18-9-13-19-20-21-22(13)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKPYQZNMCDUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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